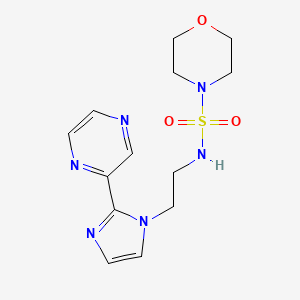

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)morpholine-4-sulfonamide

Description

This compound is a heterocyclic sulfonamide derivative featuring a pyrazinyl-substituted imidazole core linked to a morpholine sulfonamide group via an ethyl chain. Its structural complexity combines multiple pharmacophores:

Properties

IUPAC Name |

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]morpholine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O3S/c20-23(21,19-7-9-22-10-8-19)17-4-6-18-5-3-16-13(18)12-11-14-1-2-15-12/h1-3,5,11,17H,4,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEZALRLRQACDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)morpholine-4-sulfonamide involves multiple steps. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired compound . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)morpholine-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)morpholine-4-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)morpholine-4-sulfonamide involves the inhibition of kynurenine production. This is achieved by targeting specific enzymes in the kynurenine pathway, such as indoleamine 2,3-dioxygenase (IDO). By inhibiting these enzymes, the compound reduces the production of kynurenine, which can modulate immune responses and potentially inhibit tumor growth .

Comparison with Similar Compounds

Key Observations :

Heterocyclic Core: The target compound’s imidazole-pyrazine core differs from thieno-pyrimidine (Compounds 88, 1) or pyrazolo-pyrimidine (Example 57), which are common in kinase inhibitors. Pyrazine’s electron-deficient nature may enhance π-stacking in enzyme active sites compared to methylimidazole (Compound 88) .

Sulfonamide Modifications :

- Morpholine sulfonamide in the target compound offers a compact, polar group versus methanesulfonyl-piperazine (Compound 88) or bicyclic systems (Compound 1). Morpholine’s oxygen may improve water solubility over piperazine .

- N-cyclopropyl/N-isopropyl sulfonamides (Example 57) introduce steric bulk, possibly enhancing target selectivity but reducing metabolic stability .

Linker Variations: Ethyl linkers (target compound) vs.

Key Insights :

- Bioactivity : The pyrazine-imidazole motif in the target compound may mimic antiplasmodial analogs (e.g., chloroquine derivatives in ), but its sulfonamide group could shift the target profile toward kinases (e.g., PI3Kδ in Compound 1) .

- Drug-Likeness : Morpholine sulfonamide likely improves aqueous solubility compared to methanesulfonyl-piperazine (Compound 88) or chromene-based systems (Example 57), aiding oral bioavailability .

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)morpholine-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the chemical formula , with a molecular weight of approximately 358.43 g/mol. Its structure includes a morpholine ring, a sulfonamide group, and a pyrazin-imidazole moiety, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), thereby disrupting nucleic acid synthesis.

- Interference with Cellular Processes : The imidazole and pyrazine rings may interact with various cellular targets, potentially affecting signaling pathways and cellular proliferation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)morpholine-4-sulfonamide against various pathogens.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against selected bacteria are summarized in Table 1:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Pseudomonas aeruginosa | 0.75 |

These values indicate significant antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines.

Cytotoxicity Studies

Table 2 presents the IC50 values for different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.46 |

| A549 (Lung Cancer) | 0.75 |

| HCT116 (Colorectal Cancer) | 0.67 |

These results suggest that the compound has potent anticancer activity, with lower IC50 values indicating higher potency.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study by Xia et al. (2022) : This research demonstrated that derivatives similar to N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)morpholine-4-sulfonamide displayed significant antiproliferative effects on cancer cell lines, emphasizing the importance of structural modifications in enhancing activity .

- Research on Antimicrobial Resistance : A study focused on the resistance patterns of bacterial strains showed that compounds like this one could effectively overcome resistance mechanisms in certain pathogens, making them valuable in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.